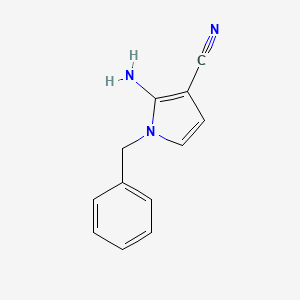

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile

Vue d'ensemble

Description

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound that features a pyrrole ring substituted with an amino group at the second position, a benzyl group at the first position, and a nitrile group at the third position

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as benzylamine, malononitrile, and an appropriate aldehyde.

Reaction Conditions: The reaction involves the condensation of benzylamine with an aldehyde to form an imine intermediate, which then undergoes cyclization with malononitrile under basic conditions to form the pyrrole ring.

Industrial Production Methods: Industrial production may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and solvent systems to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation Products: Oxidized derivatives such as nitroso or nitro compounds.

Reduction Products: Reduced derivatives such as primary amines.

Substitution Products: Various substituted benzyl derivatives.

Applications De Recherche Scientifique

1.1. Metallo-β-lactamase Inhibition

One of the most significant applications of 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile is in the development of inhibitors for metallo-β-lactamases (MBLs). These enzymes are responsible for antibiotic resistance in bacteria, rendering many β-lactam antibiotics ineffective.

A study highlighted the structure-activity relationship of derivatives of this compound, showing that modifications to the 3-carbonitrile group and the N-benzyl side chain significantly influence inhibitory potency against various MBL subclasses (IMP-1, CphA, and AIM-1) . The N-benzoyl derivative exhibited potent in vitro activity, enhancing the sensitivity of resistant bacterial cultures to meropenem, thus presenting a promising avenue for developing a universal MBL inhibitor .

1.2. Synthesis of Novel Pyrrole Derivatives

The compound serves as a key intermediate in synthesizing novel pyrrole derivatives, which have potential applications in pharmaceuticals. Recent research has focused on synthesizing non-aromatic pyrroles through reactions involving this compound . These derivatives may exhibit unique biological activities, expanding the scope of medicinal chemistry.

2.1. Synthetic Methodologies

The compound is also significant in organic synthesis methodologies. It can be synthesized through various routes involving cyclization reactions with malononitrile and other reagents . These synthetic strategies are crucial for producing compounds with desired biological activities efficiently.

3.1. Inhibitory Potency Against MBLs

A comprehensive study evaluated the inhibitory effects of several derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile against metallo-β-lactamases . The findings indicated that specific structural modifications could enhance their effectiveness as inhibitors:

| Compound | Inhibition Constant (μM) | MBL Subclass Targeted |

|---|---|---|

| N-benzoyl derivative | Low range (exact values not specified) | IMP-1, CphA, AIM-1 |

| Other derivatives | Varied | Specific subclasses |

This data underscores the importance of structural optimization in developing effective inhibitors.

3.2. Synthesis and Characterization

Research has demonstrated successful synthesis routes for this compound, emphasizing high yields and purity . The characterization techniques employed include NMR spectroscopy and X-ray crystallography, confirming the compound's structure and aiding further research into its properties.

Mécanisme D'action

The mechanism by which 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.

Comparaison Avec Des Composés Similaires

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile: This compound features additional phenyl groups, which may alter its chemical and biological properties.

2-Amino-1-benzyl-1H-indole-3-carbonitrile: An indole derivative with similar structural features but different electronic properties.

Uniqueness: 2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.

Activité Biologique

2-Amino-1-benzyl-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound characterized by a pyrrole ring with significant biological activity. This compound has garnered attention for its potential in combating antibiotic resistance, particularly through its interaction with metallo-β-lactamases (MBLs), which are enzymes that confer resistance to β-lactam antibiotics. This article delves into the biochemical properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features:

- Amino group at the second position of the pyrrole ring.

- Benzyl group at the first position.

- Nitrile group at the third position.

Synthesis

The synthesis typically involves:

- Condensation of benzylamine with an aldehyde to form an imine intermediate.

- Cyclization with malononitrile under basic conditions to yield the pyrrole ring.

Inhibition of Metallo-β-lactamases (MBLs)

This compound exhibits potent inhibitory effects against various subclasses of MBLs, including IMP-1, CphA, and AIM-1. The compound binds to the active sites of these enzymes, effectively blocking their enzymatic activity and preventing the hydrolysis of β-lactam antibiotics .

Table 1: Inhibition Potency Against MBLs

| MBL Subclass | Inhibition Constant (μM) |

|---|---|

| IMP-1 | Low range |

| CphA | Moderate |

| AIM-1 | Moderate |

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 - 12.5 μg/mL |

| Escherichia coli | 4.69 - 22.9 μg/mL |

The mechanism by which this compound exerts its biological effects involves:

- Binding to MBLs : The compound's structural features allow it to effectively bind to the active sites of MBLs, inhibiting their function.

- Impact on Cellular Processes : By inhibiting MBLs, the compound disrupts bacterial cell signaling pathways and metabolism, leading to reduced bacterial growth and survival .

Case Studies

A structure-activity relationship (SAR) study highlighted that modifications in the chemical structure significantly affect the inhibitory potency against MBLs. For instance, derivatives with additional phenyl groups exhibited enhanced activity against certain MBL subclasses .

Example Case Study: Derivative Analysis

In a study investigating various derivatives of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile:

- The N-benzoyl derivative showed potent in vitro activity against all tested MBLs.

- Modifications leading to N-acylamide derivatives resulted in varied potency levels against different MBL subclasses .

Toxicity and Safety Profile

Preliminary studies indicate that at lower doses, this compound effectively inhibits MBL activity without significant toxicity in animal models. However, further studies are required to fully understand its safety profile and potential side effects during therapeutic use .

Analyse Des Réactions Chimiques

Substitution Reactions

The pyrrole ring and nitrile group undergo electrophilic and nucleophilic substitutions:

Electrophilic Substitution

The amino group directs electrophiles to specific positions on the pyrrole ring:

Nucleophilic Substitution

The nitrile group participates in nucleophilic additions:

Oxidation and Reduction

Functional groups undergo redox transformations:

Key findings:

-

Debenzylation under hydrogenolysis conditions removes the benzyl group without altering the nitrile .

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling:

Stability and Degradation

Propriétés

IUPAC Name |

2-amino-1-benzylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-8-11-6-7-15(12(11)14)9-10-4-2-1-3-5-10/h1-7H,9,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAGKLCYHYSPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464352 | |

| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

753478-33-0 | |

| Record name | 2-amino-1-benzyl-3-cyano-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.